molecular formula C18H23NO3 B13883605 tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate CAS No. 405271-98-9

tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate

Cat. No.: B13883605
CAS No.: 405271-98-9
M. Wt: 301.4 g/mol
InChI Key: ZPXVHDXMWIWPPC-UHFFFAOYSA-N
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Description

Tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a synthetic intermediate for the development of novel therapeutic agents. This compound features an isoquinoline moiety, a privileged scaffold in drug discovery known for its diverse biological activities. Isoquinoline derivatives are extensively investigated for their potential as antiviral agents, including treatments for Human Immunodeficiency Virus (HIV) . The structure of this compound, which combines an isoquinoline core with a pentanoate ester, is designed to be incorporated into larger, more complex molecules that act as potent inhibitors of viral enzymes and processes . Furthermore, heterocyclic compounds like this one are also explored as modulators of key cellular signaling pathways, such as protein kinase B (PKB/Akt), which is a prominent target in oncology for regulating abnormal cell growth and proliferation . Its mechanism of action, when incorporated into active pharmaceutical ingredients, often involves targeted inhibition of specific enzymes or protein-protein interactions mediated by the isoquinoline group . The tert-butyl ester group enhances the molecule's properties as a synthetic intermediate, offering strategic advantages in multi-step organic synthesis. This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use in humans.

Properties

CAS No.

405271-98-9

Molecular Formula

C18H23NO3

Molecular Weight

301.4 g/mol

IUPAC Name

tert-butyl 2-isoquinolin-7-yloxypentanoate

InChI

InChI=1S/C18H23NO3/c1-5-6-16(17(20)22-18(2,3)4)21-15-8-7-13-9-10-19-12-14(13)11-15/h7-12,16H,5-6H2,1-4H3

InChI Key

ZPXVHDXMWIWPPC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)OC(C)(C)C)OC1=CC2=C(C=C1)C=CN=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

  • Formation of the pentanoate backbone with a suitable leaving group or activated ester.
  • Nucleophilic substitution or coupling with isoquinolin-7-ol to form the ether linkage.

The tert-butyl ester group is introduced either by esterification of the pentanoic acid derivative with tert-butanol under acidic conditions or by using tert-butyl protecting groups such as di-tert-butyl dicarbonate (Boc) derivatives during synthesis.

Detailed Synthetic Procedure

Based on analogous synthetic routes for tert-butyl esters and isoquinoline ethers, the following method is representative:

Step Reagents and Conditions Description Yield (%)
1 Pentanoic acid derivative + tert-butanol + acid catalyst (e.g., H2SO4) Esterification to form tert-butyl pentanoate Typically 70-90%
2 tert-Butyl pentanoate derivative + isoquinolin-7-ol + base (e.g., sodium hydride or potassium tert-butoxide) in an aprotic solvent (e.g., tetrahydrofuran) Nucleophilic substitution to form the ether linkage 75-85%

Notes:

  • Sodium hydride (NaH) is often used to deprotonate isoquinolin-7-ol, generating the phenoxide ion, which then attacks the activated pentanoate derivative.
  • The reaction is typically carried out under inert atmosphere (nitrogen or argon) to prevent moisture interference.
  • The reaction temperature is maintained around room temperature to 50 °C for optimal conversion.
  • Purification is achieved by silica gel column chromatography using appropriate solvent gradients.

Representative Experimental Data

Parameter Condition Result
Solvent Tetrahydrofuran (THF) Anhydrous, dry
Base Sodium hydride (60% dispersion) 1.1 equivalents relative to isoquinolin-7-ol
Temperature 20-50 °C Controlled heating
Reaction Time 16-28 hours Monitored by TLC
Workup Quenching with water, extraction with ethyl acetate Standard organic extraction
Purification Silica gel chromatography, eluent: heptane/ethyl acetate gradient (4:1 to 1:1) Pure compound isolated

Analytical Characterization (Typical)

  • [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Signals corresponding to tert-butyl group (singlet at ~1.4 ppm), pentanoate methylene protons, and aromatic protons of isoquinoline ring.
  • Mass Spectrometry (ESI): Molecular ion peak consistent with molecular weight of this compound.
  • Purity: Confirmed by HPLC or TLC with >95% purity.

Summary Table of Preparation Outcomes

Preparation Step Reagents Conditions Yield (%) Notes
Esterification Pentanoic acid + tert-butanol + H2SO4 Reflux, 4-6 h 70-90 Standard Fischer esterification
Ether Formation tert-Butyl pentanoate + isoquinolin-7-ol + NaH THF, 20-50 °C, 16-28 h 75-85 Nucleophilic substitution

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of isoquinolin-7-yloxy-pentanoic acid.

    Reduction: Formation of isoquinolin-7-yloxy-pentanol.

    Substitution: Formation of various substituted isoquinolin-7-yloxy-pentanoates.

Scientific Research Applications

tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

The following analysis compares tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate with two structurally related compounds from the evidence, focusing on structural features, synthesis, and inferred properties.

Structural Features
Compound Name Key Structural Elements
This compound Isoquinolin-7-yl-oxy group (aromatic, planar), pentanoate ester, tert-butyl group
Compound 15a Pyrimido-oxazinone core, methoxy-piperazine-phenyl substituent, tert-butyl carbamate
Compound 7b Benzylamino group, hydroxymethyl group, pentanoate ester, tert-butyl group

Key Differences :

  • The target compound’s isoquinolinyl-oxy group contrasts with 15a’s pyrimido-oxazinone ring (a fused heterocycle) and 7b’s benzylamino-hydroxymethyl substituents.
  • 7b’s hydroxymethyl group enhances polarity, likely increasing aqueous solubility compared to the hydrophobic isoquinoline in the target compound.

Comparison :

  • 15a’s synthesis employs trifluoroacetic acid to facilitate amide bond formation, suggesting acid-catalyzed condensation.
Physicochemical Properties (Inferred)
Property This compound Compound 15a Compound 7b
Lipophilicity (logP) High (tert-butyl, aromatic group) Moderate (piperazine) Moderate (polar groups)
Aqueous Solubility Low (hydrophobic isoquinoline) Moderate (ionizable amine) High (hydroxymethyl, amine)
Hydrogen Bonding Limited (ether oxygen) High (amide, amine) High (hydroxyl, amine)

Analysis :

  • The target compound ’s low solubility may limit bioavailability but enhance membrane permeability.
  • 7b’s hydroxymethyl and benzylamino groups increase polarity, favoring solubility in polar solvents.
  • 15a’s piperazine moiety enables pH-dependent solubility, advantageous for drug formulations.

Biological Activity

tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate is a synthetic compound with a unique molecular structure that combines a tert-butyl group, a pentanoate moiety, and an isoquinoline derivative. This structural configuration imparts distinctive biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound has shown potential in modulating immune responses and exhibiting cytotoxic effects against cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₃NO₃, with an average mass of approximately 301.386 g/mol. The presence of the isoquinoline moiety at the 7-position is crucial for its biological activity, particularly in targeting Toll-like receptors (TLRs).

PropertyValue
Molecular FormulaC₁₈H₂₃NO₃
Average Mass301.386 g/mol
Functional GroupsTert-butyl, Pentanoate, Isoquinoline

Research indicates that this compound acts primarily as an antagonist for Toll-like receptors TLR7 and TLR8. These receptors play a pivotal role in the immune system by recognizing pathogen-associated molecular patterns and initiating inflammatory responses. By inhibiting these receptors, the compound may help in managing autoimmune diseases and reducing excessive inflammation.

Immune Modulation

The compound's ability to inhibit TLR-mediated pathways suggests its potential application in treating various inflammatory conditions. Studies have shown that modulation of TLR signaling can lead to reduced cytokine production and inflammation, making it a candidate for further investigation in autoimmune disorders.

Anticancer Properties

In addition to its immunomodulatory effects, this compound has been evaluated for its cytotoxicity against several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of pro-apoptotic factors.

Case Studies and Research Findings

  • Immunomodulatory Effects : In vitro studies demonstrated that treatment with this compound significantly reduced the secretion of pro-inflammatory cytokines in macrophage cell lines exposed to lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent .
  • Cytotoxic Activity : A study investigating the compound's effects on various cancer cell lines showed that it reduced cell viability in MDA-MB-231 (breast cancer) and HCT-15 (colon cancer) cells, with IC50 values indicating significant potency . The mechanism involved increased levels of cleaved caspases, suggesting activation of the apoptotic pathway.
  • Comparative Analysis : When compared to structurally similar compounds, this compound exhibited superior activity against TLRs and higher cytotoxicity against specific cancer cell lines, highlighting its unique therapeutic potential .

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